molecular formula C9H20O3Si B231441 beta-(2-Furyl)acryloyl phosphate CAS No. 16655-99-5

beta-(2-Furyl)acryloyl phosphate

Cat. No. B231441
CAS RN: 16655-99-5
M. Wt: 218.1 g/mol
InChI Key: IKSMAYWFRMFKQL-ONEGZZNKSA-N
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Description

Beta-(2-Furyl)acryloyl phosphate, also known as BFAP, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. BFAP is a phosphorylated derivative of furfuryl alcohol, and its synthesis method involves the reaction of furfuryl alcohol with phosphoric acid and acryloyl chloride.

Scientific Research Applications

Beta-(2-Furyl)acryloyl phosphate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, beta-(2-Furyl)acryloyl phosphate has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It has also been investigated for its potential as a drug delivery system due to its ability to form stable complexes with metal ions. In agriculture, beta-(2-Furyl)acryloyl phosphate has been studied for its ability to enhance plant growth and improve crop yield. In materials science, beta-(2-Furyl)acryloyl phosphate has been investigated for its potential as a flame retardant due to its high phosphorus content.

Mechanism Of Action

The mechanism of action of beta-(2-Furyl)acryloyl phosphate is not well understood, but it is believed to be related to its ability to form stable complexes with metal ions. beta-(2-Furyl)acryloyl phosphate has been shown to inhibit the activity of metalloproteases, which are enzymes that play a role in various biological processes, including inflammation and tumor growth. beta-(2-Furyl)acryloyl phosphate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

Beta-(2-Furyl)acryloyl phosphate has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral activities. It has also been shown to enhance plant growth and improve crop yield. In addition, beta-(2-Furyl)acryloyl phosphate has been investigated for its potential as a flame retardant due to its high phosphorus content.

Advantages And Limitations For Lab Experiments

Beta-(2-Furyl)acryloyl phosphate has several advantages for lab experiments, including its ability to form stable complexes with metal ions and its mild reaction conditions. However, beta-(2-Furyl)acryloyl phosphate also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on beta-(2-Furyl)acryloyl phosphate, including investigating its potential as a drug delivery system, further elucidating its mechanism of action, and exploring its applications in materials science. In addition, more research is needed to fully understand the potential advantages and limitations of beta-(2-Furyl)acryloyl phosphate for lab experiments.

Synthesis Methods

The synthesis of beta-(2-Furyl)acryloyl phosphate involves the reaction of furfuryl alcohol with phosphoric acid and acryloyl chloride. This reaction results in the formation of beta-(2-Furyl)acryloyl phosphate, which is a colorless liquid that is soluble in water and organic solvents. The reaction can be carried out under mild conditions, and the yield of beta-(2-Furyl)acryloyl phosphate can be improved by optimizing the reaction parameters such as temperature, reaction time, and molar ratio of reactants.

properties

CAS RN

16655-99-5

Product Name

beta-(2-Furyl)acryloyl phosphate

Molecular Formula

C9H20O3Si

Molecular Weight

218.1 g/mol

IUPAC Name

phosphono (E)-3-(furan-2-yl)prop-2-enoate

InChI

InChI=1S/C7H7O6P/c8-7(13-14(9,10)11)4-3-6-2-1-5-12-6/h1-5H,(H2,9,10,11)/b4-3+

InChI Key

IKSMAYWFRMFKQL-ONEGZZNKSA-N

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)OP(=O)(O)O

SMILES

C1=COC(=C1)C=CC(=O)OP(=O)(O)O

Canonical SMILES

C1=COC(=C1)C=CC(=O)OP(=O)(O)O

synonyms

eta-(2-furyl)acryloyl phosphate
furylacryloylphosphate

Origin of Product

United States

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